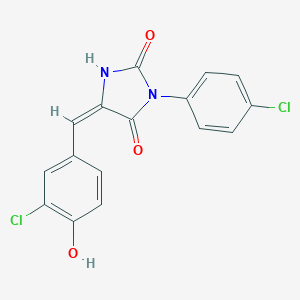![molecular formula C21H17BrN2O6S B305770 [4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B305770.png)
[4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BDM-I, and it is a thiazolidinone derivative that has been synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of BDM-I is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various metabolic pathways. BDM-I has been shown to inhibit the activity of enzymes such as tyrosinase, which is involved in melanin synthesis, and acetylcholinesterase, which is involved in the degradation of acetylcholine.
Biochemical and Physiological Effects
BDM-I has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that BDM-I can inhibit the growth of cancer cells and induce apoptosis. BDM-I has also been shown to modulate the activity of enzymes involved in various metabolic pathways, including tyrosinase and acetylcholinesterase. In vivo studies have demonstrated that BDM-I can reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
BDM-I has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and it has been extensively studied for its potential applications in various fields. However, BDM-I also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, the compound may have potential side effects that have not yet been fully characterized.
Zukünftige Richtungen
There are several future directions for research on BDM-I. One potential area of research is the development of BDM-I derivatives with improved potency and selectivity. Another area of research is the investigation of BDM-I as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Finally, further studies are needed to fully elucidate the mechanism of action of BDM-I and its potential side effects.
Synthesemethoden
The synthesis of BDM-I involves several steps, including the condensation of 4-bromo-2-hydroxybenzaldehyde with 2-aminothiazolidin-4-one, followed by the reaction of the resulting product with 2-oxo-2-(4-toluidino)acetic acid. The final step involves the coupling of the obtained intermediate with 4-chlorophenoxyacetic acid to yield BDM-I.
Wissenschaftliche Forschungsanwendungen
BDM-I has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, BDM-I has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, BDM-I has been studied for its ability to modulate the activity of enzymes involved in various metabolic pathways. In pharmacology, BDM-I has been evaluated for its potential as a therapeutic agent for various diseases.
Eigenschaften
Produktname |
[4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid |
|---|---|
Molekularformel |
C21H17BrN2O6S |
Molekulargewicht |
505.3 g/mol |
IUPAC-Name |
2-[4-bromo-2-[(E)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C21H17BrN2O6S/c1-12-2-5-15(6-3-12)23-18(25)10-24-20(28)17(31-21(24)29)9-13-8-14(22)4-7-16(13)30-11-19(26)27/h2-9H,10-11H2,1H3,(H,23,25)(H,26,27)/b17-9+ |
InChI-Schlüssel |
AZKVPKZMSADNBC-RQZCQDPDSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=C(C=CC(=C3)Br)OCC(=O)O)/SC2=O |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=O |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305687.png)



![3-(3-Methoxypropyl)-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B305694.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305695.png)
![5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305696.png)
![5-{[5-(4-acetylphenyl)-2-furyl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B305698.png)
![(3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B305699.png)
![(5E)-1-(2-methylphenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B305700.png)



